N-Boc-L-Leucyl-L-Valine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-9(2)8-11(17-15(22)23-16(5,6)7)13(19)18-12(10(3)4)14(20)21/h9-12H,8H2,1-7H3,(H,17,22)(H,18,19)(H,20,21)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFWWQAQSLWSME-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Analytical Characterization of N Boc L Leucyl L Valine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a compound. Through the analysis of the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the chemical environment of each atom within the N-Boc-L-Leucyl-L-Valine molecule.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound structure. The chemical shift (δ) of each proton signal is indicative of its local electronic environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration provides the relative number of protons for each signal.
A detailed analysis of the ¹H NMR spectrum of this compound would reveal characteristic signals for the protons of the L-leucine and L-valine residues, as well as the N-terminal tert-butoxycarbonyl (Boc) protecting group.
Key Expected ¹H NMR Signals for this compound:
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Boc-(CH₃)₃ | ~1.45 | Singlet | 9H |
| Leucine-γ CH | Multiplet | 1H | |
| Leucine-δ (CH₃)₂ | Doublet | 6H | |
| Leucine-β CH₂ | Multiplet | 2H | |
| Leucine-α CH | Multiplet | 1H | |
| Valine-β CH | Multiplet | 1H | |
| Valine-γ (CH₃)₂ | Doublet of doublets | 6H | |
| Valine-α CH | Multiplet | 1H | |
| Amide NH (Leu) | Doublet | 1H | |
| Amide NH (Val) | Doublet | 1H | |
| Carboxylic Acid OH | Broad Singlet | 1H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR for Carbon Backbone Characterization
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, allowing for the complete characterization of the carbon backbone.
Key Expected ¹³C NMR Signals for this compound:
| Assignment | Expected Chemical Shift (ppm) |
| Boc-C(CH₃)₃ | ~28.5 |
| Boc-C(CH₃)₃ | ~80.0 |
| Leucine-δ (CH₃)₂ | ~22.0, ~23.0 |
| Leucine-γ CH | ~25.0 |
| Leucine-β CH₂ | ~41.0 |
| Leucine-α CH | ~53.0 |
| Valine-γ (CH₃)₂ | ~18.0, ~19.0 |
| Valine-β CH | ~31.0 |
| Valine-α CH | ~59.0 |
| Leucine-C=O (Amide) | ~172.0 |
| Valine-C=O (Carboxyl) | ~175.0 |
| Boc-C=O | ~156.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
2D NMR Techniques for Connectivity and Conformation Elucidation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and for elucidating the through-bond and through-space connectivities within the this compound molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, typically those separated by two or three bonds. This is crucial for identifying the spin systems of the leucine (B10760876) and valine residues, for example, by tracing the connectivity from the α-proton to the side-chain protons.
HSQC (Heteronuclear Single Quantum Coherence): An ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of carbon signals based on the already assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): An ¹H-¹³C HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbons and the Boc quaternary carbon) and for confirming the peptide bond linkage by observing correlations between the amide proton of valine and the carbonyl carbon of leucine.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is critical for determining the three-dimensional conformation of the dipeptide in solution.
Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing a detailed picture of the molecular structure and conformation of this compound.
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like peptides. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which the solvent evaporates, leaving behind charged molecular ions.
For this compound (Molecular Weight: 330.42 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 331.4. Adducts with sodium [M+Na]⁺ (m/z ~353.4) or potassium [M+K]⁺ (m/z ~369.5) may also be observed. This confirms the molecular weight of the synthesized dipeptide.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. This is a crucial step in confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.
The expected exact mass of the protonated molecule [C₁₆H₃₁N₂O₅]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) provides strong evidence for the correct elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
By selecting the parent ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. The analysis of these fragment ions provides valuable structural information, including the amino acid sequence.
Expected Fragmentation of this compound in MS/MS:
Loss of the Boc group: A characteristic fragmentation pathway for N-Boc protected peptides is the loss of the tert-butoxycarbonyl group, which can occur through the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).
Peptide backbone fragmentation: Cleavage of the amide bond results in the formation of b- and y-ions, which are diagnostic for the amino acid sequence.
b-ions: Contain the N-terminus. For Boc-Leu-Val, a b₁ ion (Boc-Leu) and a b₂ ion (Boc-Leu-Val) could be observed.
y-ions: Contain the C-terminus. A y₁ ion (Val) would be a prominent fragment.
The precise masses of these fragment ions, as determined by HRMS, would further confirm the structure of this compound.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unequivocal determination of molecular geometry, including bond lengths and angles, as well as the packing of molecules within the crystal lattice, which is governed by intermolecular forces.
While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on analogous Boc-protected peptides provide a reliable framework for understanding its molecular geometry. The bond lengths and angles within the peptide backbone and the tert-butoxycarbonyl (Boc) protecting group are well-established and exhibit a high degree of consistency across different molecules.
The peptide bond (C-N) is known to have a length of approximately 1.33 Å, which is intermediate between a single and a double bond, reflecting its partial double-bond character due to resonance. nih.gov The C=O bond of the amide is typically around 1.24 Å, while the N-Cα and Cα-C bonds are approximately 1.45 Å and 1.52 Å, respectively. nih.gov The geometry of the Boc group is also well-defined, with C-O bond lengths in the range of 1.34-1.48 Å and the urethane (B1682113) C-N bond around 1.36 Å. The bond angles around the sp2 hybridized carbonyl carbons of both the peptide and the Boc group are expected to be approximately 120°, while the angles around the sp3 hybridized alpha-carbons will be close to the ideal tetrahedral angle of 109.5°.
Interactive Data Table: Typical Bond Lengths and Angles in Boc-Protected Dipeptides
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Typical Value (Å or °) |
| Peptide C-N | C | N | ~1.33 Å | |
| Amide C=O | C | O | ~1.24 Å | |
| N-Cα | N | Cα | ~1.45 Å | |
| Cα-C | Cα | C | ~1.52 Å | |
| Boc O=C-N | O | C | N | ~122° |
| Peptide N-Cα-C | N | Cα | C | ~110° |
| Peptide Cα-C-N | Cα | C | N | ~116° |
| Boc O-C-O | O | C | O | ~109° |
Note: These are representative values based on crystallographic data of similar compounds and may vary slightly for this compound.
The packing of this compound molecules in a crystal is directed by a network of non-covalent interactions, primarily hydrogen bonds. In the crystal structure of a closely related compound, tert-butoxycarbonyl-L-leucyl-L-valine trichloroethyl ester, the molecules are linked by N—H⋯O=C hydrogen bonds, forming a β-spiral assembly. researchgate.net This type of interaction is a hallmark of peptide structures.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the analysis of synthetic peptides. They are employed to determine the purity of the compound and to assess its stereochemical integrity by separating diastereomers and enantiomers.
Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of peptides like this compound. In this technique, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.
The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity of the this compound sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A typical HPLC analysis for a Boc-protected dipeptide would involve a gradient elution, where the concentration of the organic solvent is gradually increased to elute compounds of increasing hydrophobicity.
Interactive Data Table: Illustrative RP-HPLC Conditions for Boc-Dipeptide Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Temperature | Ambient |
The synthesis of peptides from chiral amino acids can sometimes lead to racemization, resulting in the formation of diastereomers (e.g., N-Boc-D-Leucyl-L-Valine or N-Boc-L-Leucyl-D-Valine). Chiral HPLC is a powerful tool for separating these stereoisomers to determine the diastereomeric and enantiomeric purity of the final product.
This separation is achieved using a chiral stationary phase (CSP). For N-protected amino acids and peptides, macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin or ristocetin (B1679390) A, have proven to be very effective. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the different stereoisomers. The mobile phase conditions for chiral separations can vary but often consist of polar organic or reversed-phase systems. sigmaaldrich.com The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) can be calculated from the peak areas of the separated isomers in the chromatogram.
Vibrational Spectroscopy (FTIR) Studies
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the chemical bonds within the molecule.
For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the amide and urethane groups is expected to appear as a broad band in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the alkyl side chains (leucine and valine) and the tert-butyl group will be observed around 2870-2960 cm⁻¹.
The carbonyl (C=O) stretching vibrations are particularly informative. The amide I band (primarily C=O stretch) of the peptide bond typically appears between 1630 and 1680 cm⁻¹. The carbonyl of the Boc protecting group is expected to absorb at a higher frequency, usually in the range of 1690-1720 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is found around 1520-1550 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups will also be present in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Amide and Urethane | 3300 - 3400 |
| C-H Stretch | Alkyl groups | 2870 - 2960 |
| C=O Stretch (Urethane) | Boc group | 1690 - 1720 |
| C=O Stretch (Amide I) | Peptide bond | 1630 - 1680 |
| N-H Bend (Amide II) | Peptide bond | 1520 - 1550 |
| C-H Bend | Alkyl groups | 1365 - 1470 |
Analysis of Amide Bond Vibrations
Infrared (IR) spectroscopy is a powerful tool for investigating the vibrational modes of the peptide backbone, particularly the amide I and amide II bands, which are sensitive to the secondary structure of the peptide.
The amide I band , appearing in the region of 1600-1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the amide group. researchgate.net The exact frequency of this band is influenced by the peptide's conformation and hydrogen-bonding patterns. For this compound, the presence of the Boc protecting group and the specific side chains of leucine and valine will modulate this frequency.
The amide II band , which is observed between 1500-1600 cm⁻¹, arises mainly from the in-plane N-H bending vibration and is also coupled to the C-N stretching vibration. researchgate.net The position of the amide II band is also conformational dependent and provides complementary information to the amide I band.
In a non-hydrogen-bonded environment, the amide I band for a dipeptide like this compound would be expected at higher wavenumbers. Conversely, the formation of hydrogen bonds typically leads to a redshift (lower frequency) of the amide I band. The analysis of these bands can therefore indicate the presence of specific secondary structural elements.
Table 1: Typical Infrared Absorption Frequencies for Amide Bands in Peptides
| Amide Band | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Amide I | C=O stretching | 1600 - 1700 |
| Amide II | N-H bending and C-N stretching | 1500 - 1600 |
Detection of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds play a critical role in defining the conformational preferences of peptides. rsc.org In this compound, an intramolecular hydrogen bond can potentially form between the N-H of the valine residue and the C=O of the Boc-protecting group, leading to a folded or turn-like conformation.
The presence of such a hydrogen bond can be inferred from IR spectroscopy by a shift in the N-H stretching frequency. In a non-hydrogen-bonded state, the N-H stretching vibration of the amide group is typically observed in the range of 3400-3500 cm⁻¹. The formation of an intramolecular hydrogen bond causes this band to shift to a lower frequency, often below 3400 cm⁻¹.
Furthermore, solvent-dependent studies can provide evidence for intramolecular hydrogen bonding. In non-polar solvents, intramolecular hydrogen bonds are favored, whereas in polar, hydrogen-bonding solvents, there is competition between intramolecular and intermolecular hydrogen bonds with the solvent. unito.it Observing a persistent low-frequency N-H stretching band in a non-polar solvent is a strong indicator of a stable intramolecular hydrogen bond.
Table 2: Effect of Hydrogen Bonding on N-H Stretching Frequency
| Hydrogen Bond Status | Typical N-H Stretching Frequency Range (cm⁻¹) |
| Free (non-hydrogen-bonded) | 3400 - 3500 |
| Intramolecularly H-bonded | < 3400 |
Chiroptical Spectroscopy (Circular Dichroism) for Solution Conformation
Circular dichroism (CD) spectroscopy is a sensitive technique for studying the solution conformation of chiral molecules like peptides. acs.org The CD spectrum arises from the differential absorption of left and right circularly polarized light by the peptide's chromophores, primarily the amide bonds, in a chiral environment.
The shape and magnitude of the CD spectrum of this compound in the far-UV region (typically 190-250 nm) are indicative of its secondary structure in solution. Different secondary structures, such as random coil, β-turns, and other ordered conformations, give rise to characteristic CD spectra.
For a short peptide like this compound, the CD spectrum is often a composite of contributions from various rapidly interconverting conformers in solution. A spectrum exhibiting a strong negative band around 200 nm might suggest a predominantly random coil conformation. In contrast, the presence of features around 220 nm can indicate the existence of more ordered structures, such as β-turns, which would be stabilized by the intramolecular hydrogen bonds discussed previously. nih.gov
The choice of solvent can significantly impact the observed CD spectrum, as it can influence the equilibrium between different conformers. For instance, in a non-polar solvent that favors intramolecular hydrogen bonding, the CD spectrum might show more features indicative of an ordered structure compared to a polar solvent that disrupts such interactions.
Conformational Analysis and Dynamics of N Boc L Leucyl L Valine
Preferred Conformations in Solution and Solid State
The conformational landscape of N-Boc-L-Leucyl-L-Valine differs significantly between the highly ordered solid state and the more dynamic solution state.
In the solid state, X-ray crystallography studies of closely related dipeptides provide strong evidence for ordered, extended structures. For instance, the trichloroethyl ester of Boc-L-Leu-L-Val, a direct derivative, organizes into a β-spiral assembly in its crystal form. researchgate.net This structure is characterized by a repeating, chain-like arrangement of molecules. Similarly, the methyl ester of N-Boc-L-Isoleucyl-L-Valine, an isomer of the subject dipeptide, adopts an extended conformation in the crystalline state, forming what is described as an infinite ribbon of a β-sheet structure. These findings collectively suggest that in the solid phase, this compound preferentially adopts a conformation that maximizes intermolecular interactions, leading to well-defined, sheet-like or spiral assemblies.
Conversely, in solution, the dipeptide exhibits considerable conformational flexibility. Molecular dynamics simulations of similar Boc-protected peptides, such as Boc-Gly-Val-Gly-Gly-Leu-OMe, indicate that in solution, particularly in less polar solvents like dioxane, the molecule does not maintain a single rigid structure. Instead, it exists as a manifold of low-energy conformations characterized by a "conformational floppiness." nih.gov These conformations are often punctuated by transient secondary structures, including gamma-turns and type II beta-turns. nih.gov This dynamic behavior suggests that the energy barriers between different conformational states are low, allowing the dipeptide to readily interconvert between them.
Table 1: Comparison of Conformational States
| State | Dominant Conformation | Key Characteristics | Supporting Evidence |
|---|---|---|---|
| Solid State | Extended, β-Sheet/Spiral | Ordered, repeating structures, maximized intermolecular forces. | Crystal structure of Boc-L-Leu-L-Val-OTce shows a β-spiral. researchgate.net Crystal structure of Boc-Ile-Val-OMe shows a β-sheet ribbon. |
| Solution State | Flexible, multiple turn-like structures | Conformational floppiness, low energy barriers between states. | Molecular dynamics of related peptides show gamma- and beta-turns. nih.gov |
Intramolecular Interactions and Hydrogen Bonding Networks
The stability of the various conformations of this compound is governed by a network of non-covalent interactions, primarily hydrogen bonds.
In the solid state, intermolecular hydrogen bonds are the dominant force dictating the crystal packing. In the crystal structure of Boc-L-Leu-L-Val-OTce, molecules are explicitly shown to be linked by N—H⋯O=C hydrogen bonds, which are fundamental to the formation of its β-spiral assembly. researchgate.net Likewise, the β-sheet structure of Boc-Ile-Val-OMe is stabilized by intermolecular N–H···O and C–H···O interactions.
Intramolecular hydrogen bonds become more significant in stabilizing the specific secondary structures that the dipeptide can adopt. The formation of β-turns, for example, is classically defined by an intramolecular hydrogen bond between the carbonyl oxygen of the first residue (the Boc group in this case, position i) and the amide proton of the fourth residue (i+3), which would be the C-terminal end. While this is more characteristic of longer peptides, the propensity to form such turns is a key feature. nih.govacs.org In the context of helical structures, which are observed in peptides containing this sequence, both 4→1 (characteristic of α-helices and 3₁₀-helices) and 5→1 (characteristic of α-helices) hydrogen bonds are crucial for conformational stability. nih.govexplorationpub.com These intramolecular bonds are essential for folding the peptide backbone into a compact, ordered shape.
Table 2: Key Hydrogen Bonding Interactions
| Interaction Type | Description | Role in Conformation | Example from Related Structures |
|---|---|---|---|
| Intermolecular | N—H⋯O=C bond between adjacent molecules. | Stabilizes crystal lattice, leading to ordered assemblies like β-sheets. | Observed in the crystal structure of Boc-L-Leu-L-Val-OTce. researchgate.net |
| Intramolecular (4→1) | H-bond between the C=O of residue i and the N-H of residue i+3. | Defines β-turns and 3₁₀-helices. | Found in a tripeptide containing Leu and Val, resulting in a β-turn. nih.gov |
| Intramolecular (5→1) | H-bond between the C=O of residue i and the N-H of residue i+4. | Defines α-helical structures. | Observed in heptapeptides containing Boc-Val-Ala-Leu. nih.gov |
Influence of Protecting Groups and Side Chains on Dipeptide Conformation
The specific chemical constituents of this compound, namely the N-terminal tert-butoxycarbonyl (Boc) protecting group and the bulky alkyl side chains of Leucine (B10760876) and Valine, exert a profound influence on its conformational preferences.
The Boc protecting group is not a passive element. Its bulky tert-butyl moiety creates significant steric hindrance. Furthermore, the urethane (B1682113) linkage (–O–C=O–NH–) of the Boc group has different conformational properties compared to a standard peptide bond. While peptide bonds strongly prefer a trans conformation, the urethane amide bond of a Boc group has a much lower energy barrier between cis and trans isomers, with both conformations having nearly equal energies. researchgate.net This introduces an additional degree of rotational freedom at the N-terminus, potentially allowing for conformations not typically accessible to unprotected dipeptides. The bulkiness of the Boc group can also engage in stabilizing interactions with the amino acid side chains. researchgate.net
The side chains of Leucine and Valine are both large, hydrophobic, and branched, which significantly restricts the available conformational space for the peptide backbone. The branching at the β-carbon in Valine is particularly influential. Studies have shown that placing a β-branched residue like Valine at the i+2 position of a four-residue sequence can disrupt the formation of a stable β-turn. acs.orgnih.gov The Leucine side chain, with its isobutyl group, is also sterically demanding and plays a key role in promoting certain secondary structures. In membrane-like environments, peptides rich in Leucine and Valine have been shown to adopt α-helical structures. nih.gov
Propensity for Specific Secondary Structures (e.g., Beta-Turns, Helical Motifs)
The sequence of this compound displays a clear predisposition for forming specific, well-defined secondary structures, which are the fundamental building blocks of protein architecture.
Beta-Turns: There is strong evidence suggesting a high propensity for this dipeptide to form or participate in β-turns. Computational studies on related sequences consistently identify Type II β-turns as low-energy, stable conformations. nih.gov The general sequence requirements for β-turns are well-matched by amino acids like Leucine, which shows a high tendency to be incorporated into these structures. acs.orgnih.gov A β-turn is a compact structure where the peptide chain folds back on itself, a process stabilized by an intramolecular hydrogen bond. acs.org The crystal structure of a closely related tripeptide, N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃, confirms the adoption of a β-turn II conformation. nih.gov
Helical Motifs: While β-turns appear to be a dominant motif, the dipeptide also shows a propensity for forming helical structures, particularly the 3₁₀-helix and the α-helix. The 3₁₀-helix is a tighter, more compact helix that is also stabilized by i to i+3 hydrogen bonds, making it structurally related to a β-turn. explorationpub.com It is often considered an intermediate in the formation of the more stable α-helix. explorationpub.com Studies of longer peptides that incorporate the Val-Ala-Leu sequence have demonstrated the formation of stable α-helical conformations in the solid state. nih.gov The inherent hydrophobicity and steric bulk of both Leucine and Valine side chains contribute to the stability of such helical arrangements, particularly in non-aqueous environments. nih.gov
Table 3: Secondary Structure Propensities
| Secondary Structure | Propensity | Structural Rationale | Supporting Evidence |
|---|---|---|---|
| β-Turn (Type II) | High | Compact fold stabilized by i to i+3 H-bond. Leucine is a favorable residue. | Computational studies show low-energy β-turn conformations. nih.gov Crystal structures of related peptides confirm β-turn adoption. nih.gov |
| 3₁₀-Helix | Moderate | Tightly wound helix also based on i to i+3 H-bonds; structurally similar to a β-turn. | Often seen as an intermediate to α-helix formation in short peptides. explorationpub.com |
| α-Helix | Moderate | More stable helix in longer sequences, stabilized by i to i+4 H-bonds. | Peptides containing Val-Leu sequences form α-helices in specific environments. nih.govnih.gov |
Computational Chemistry and Molecular Modeling Studies of N Boc L Leucyl L Valine
Conformational Energy Landscape Analysis
The conformational energy landscape of a molecule describes the relationship between its three-dimensional structure and its potential energy. For a flexible molecule like N-Boc-L-Leucyl-L-Valine, this landscape is complex, with numerous energy minima (stable conformers) and transition states. Analyzing this landscape is crucial for understanding the dipeptide's preferred shapes and the energy barriers between them.
Molecular mechanics is a computational method that models molecules as a collection of atoms held together by bonds, which are treated as springs. The potential energy of a given conformation is calculated using a force field, which is a set of parameters and equations that describe the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).
For this compound, a typical MM study would involve the use of a well-established force field such as AMBER, CHARMM, or OPLS. The choice of force field is critical, as the parameters for the Boc group and the amino acid residues will dictate the accuracy of the energy calculations. The process would involve systematically rotating the flexible dihedral angles of the dipeptide (e.g., the peptide backbone angles φ and ψ, and the side-chain angles χ) to generate a wide range of possible conformations. The energy of each conformation is then calculated, allowing for the mapping of the potential energy surface.
Table 1: Illustrative Torsional Angles in this compound for Conformational Search
| Torsion Angle | Description | Residue |
|---|---|---|
| φ (phi) | C'-N-Cα-C' | L-Valine |
| ψ (psi) | N-Cα-C'-N | L-Leucine |
| ω (omega) | Cα-C'-N-Cα | Peptide Bond |
| χ1 | N-Cα-Cβ-Cγ | L-Leucine |
| χ2 | Cα-Cβ-Cγ-Cδ | L-Leucine |
This table illustrates the key dihedral angles that would be systematically varied in a conformational search to explore the energy landscape of the dipeptide.
From the conformational energy landscape generated by MM calculations, the global minimum conformer—the single most stable structure with the lowest potential energy—can be identified. This conformation represents the most probable structure of the dipeptide in a vacuum at absolute zero. However, at room temperature, the molecule will exist as an ensemble of low-energy conformers. Therefore, identifying not just the global minimum but also other low-lying energy minima is important for a complete understanding of the dipeptide's structural preferences. Computational studies on similar peptides have shown that intramolecular hydrogen bonds can play a significant role in stabilizing particular folded conformations, such as β-turns, even in small peptides. For this compound, the presence of the Boc group and the peptide bond provides potential hydrogen bond donors and acceptors that could lead to such stable, compact structures.
Molecular Dynamics (MD) Simulations for Dipeptide Behavior and Flexibility
Molecular dynamics simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how this compound moves, flexes, and interacts with its environment at an atomic level of detail.
The conformation and flexibility of a peptide are highly dependent on its environment. MD simulations are particularly powerful for exploring these effects. By placing the dipeptide in a simulated box of solvent molecules (e.g., water, methanol, or a less polar solvent like chloroform), one can observe how the interactions with the solvent influence its structure.
In an aqueous environment, the hydrophobic side chains of Leucine (B10760876) and Valine would likely favor conformations that minimize their exposure to water, potentially leading to more compact structures. In contrast, in a nonpolar solvent, the dipeptide might adopt more extended conformations. The explicit inclusion of solvent molecules in the simulation provides a more realistic model of the dipeptide's behavior in solution compared to vacuum calculations.
Table 2: Representative Solvent Models for MD Simulations
| Solvent | Dielectric Constant | Potential Application |
|---|---|---|
| Water (e.g., TIP3P, SPC/E) | ~80 | Simulating biological environments |
| Methanol | ~33 | Investigating behavior in polar organic solvents |
This table provides examples of common solvent models used in MD simulations to study the behavior of molecules like this compound in different chemical environments.
A key advantage of MD simulations is the ability to observe transitions between different conformational states. Over the course of a simulation (typically spanning nanoseconds to microseconds), the dipeptide can overcome energy barriers and move from one low-energy conformation to another. Analyzing the simulation trajectory allows for the identification of these transitions and the pathways they follow. This information is crucial for understanding the molecule's flexibility and the timescales of its structural rearrangements. For a small peptide like this compound, these transitions are expected to be frequent, highlighting its conformational floppiness. nih.gov
Quantum Chemical (QC) Calculations of Electronic Structure and Reactivity
While molecular mechanics is excellent for exploring conformational space, it does not provide information about the electronic structure of a molecule. Quantum chemical calculations, which are based on solving the Schrödinger equation, can provide detailed insights into the distribution of electrons, orbital energies, and chemical reactivity.
For this compound, QC methods like Density Functional Theory (DFT) can be used to calculate a variety of electronic properties. These calculations are more computationally expensive than MM, so they are typically performed on a smaller number of representative conformations, often the low-energy structures identified through MM and MD.
Properties that can be calculated include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide information about the molecule's ability to donate or accept electrons, which is key to its reactivity.
Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can reveal regions that are electron-rich (negatively charged) or electron-poor (positively charged). This is useful for predicting how the dipeptide will interact with other molecules.
Partial Atomic Charges: QC calculations can provide a more accurate description of how charge is distributed among the atoms in the molecule compared to the fixed charges used in most force fields.
These quantum chemical insights complement the structural and dynamic information from MM and MD, providing a more complete picture of the chemical nature of this compound.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine its ground state properties, such as its optimal molecular geometry, electronic charge distribution, and vibrational frequencies. These calculations provide a detailed picture of the molecule's most stable conformation.
While specific DFT studies on this compound are not extensively reported in publicly available literature, data from closely related dipeptides containing Leucine and Valine can provide valuable insights into its expected properties. For instance, studies on similar Boc-protected dipeptides reveal that the bulky tert-butoxycarbonyl (Boc) protecting group and the amino acid side chains play a crucial role in dictating the conformational preferences of the peptide backbone.
The ground state geometry of this compound would be characterized by specific dihedral angles (phi, psi) of the peptide backbone, which are influenced by steric hindrance and potential intramolecular hydrogen bonding. The hydrophobic side chains of Leucine and Valine will also orient themselves to minimize steric clash. An X-ray crystallography study on a closely related compound, tert-Butoxycarbonyl-L-leucyl-L-valine trichloroethyl ester, reveals that in the solid state, the molecules are linked by intermolecular N—H⋯O=C hydrogen bonds, forming a β-spiral assembly. This provides a strong indication of the conformational tendencies of the this compound backbone.
Based on DFT calculations performed on analogous dipeptides, a set of predicted ground state properties for this compound can be estimated. These properties are crucial for understanding the molecule's stability and reactivity.
| Property | Predicted Value |
|---|---|
| Total Energy | Value dependent on basis set and functional |
| Dipole Moment | ~ 2-4 Debye |
| HOMO-LUMO Gap | ~ 5-7 eV |
| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl oxygens |
Note: The values in this table are illustrative and based on typical results for similar dipeptides. Actual values would require specific DFT calculations for this compound.
Transition State Analysis for Reaction Pathways
Transition state analysis is a computational technique used to study the energy profile of a chemical reaction and identify the transition state, which is the highest energy point along the reaction coordinate. For this compound, this analysis is relevant for understanding the mechanisms of its formation (peptide bond synthesis) and cleavage (peptide bond hydrolysis).
The formation of the peptide bond between N-Boc-L-Leucine and L-Valine proceeds through a nucleophilic acyl substitution mechanism. Computational studies can model this reaction to determine the activation energy and the geometry of the transition state. Such studies on similar peptide couplings have shown that the reaction involves a tetrahedral intermediate. The computational analysis would provide detailed insights into the bond-making and bond-breaking processes at the atomic level.
Conversely, the hydrolysis of the peptide bond in this compound can also be investigated. This reaction is of significant interest in understanding the degradation of peptides in biological systems. Transition state analysis can elucidate the role of catalysts, such as acids or bases, in lowering the activation energy for this process.
In Silico Approaches for Peptidomimetic Design Principles Utilizing Dipeptide Scaffolds
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. Dipeptide scaffolds, like that of this compound, are valuable starting points for the design of peptidomimetics. In silico (computer-based) approaches play a pivotal role in this design process.
The structural information obtained from computational studies of this compound can be used to design mimetics that retain the key pharmacophoric features while replacing the labile peptide bond. The side chains of Leucine and Valine are crucial for molecular recognition and binding to biological targets. Molecular modeling software allows for the visualization of the dipeptide's conformation and its interaction with a target receptor.
In silico techniques used in peptidomimetic design include:
Conformational Analysis: To understand the preferred shapes of the dipeptide scaffold.
Molecular Docking: To predict how peptidomimetic candidates will bind to a target protein.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of functional groups required for biological activity.
Virtual Screening: To computationally screen large libraries of virtual compounds for their potential to mimic the dipeptide's function.
By utilizing the this compound scaffold, medicinal chemists can design novel molecules with therapeutic potential. The bulky, hydrophobic side chains of Leucine and Valine can be mimicked or modified to optimize binding affinity and selectivity for a specific biological target. The knowledge of the dipeptide's ground state conformation is instrumental in designing rigid scaffolds that lock the molecule in its bioactive conformation, a common strategy in peptidomimetic drug design.
N Boc L Leucyl L Valine As a Versatile Building Block in Advanced Peptide Research
Incorporation into Longer Peptide Sequences and Oligomers
The primary application of N-Boc-L-Leucyl-L-Valine in synthetic peptide chemistry is its incorporation into longer peptide chains. The Boc protecting group at the N-terminus allows for a controlled, stepwise elongation of the peptide sequence, a fundamental principle in both solid-phase peptide synthesis (SPPS) and solution-phase methods. researchgate.net The Leu-Val motif is a common feature in many biologically active peptides and proteins, and the use of a pre-formed dipeptide unit can sometimes offer advantages in terms of synthesis efficiency and purity of the final product.
Synthesis of Model Peptides for Methodological Development
This compound is an ideal candidate for the synthesis of model peptides used in the development and refinement of peptide synthesis methodologies. The synthesis of a known, well-characterized peptide sequence allows researchers to test new coupling reagents, deprotection strategies, and purification techniques. The Leu-Val sequence, with its sterically hindered amino acids, can present a moderate challenge for peptide coupling, making it a good test case for the efficiency of new synthetic protocols.
For instance, the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme in solid-phase peptide synthesis involves the use of Boc as a temporary protecting group for the α-amino group. This group is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. nih.gov The use of the this compound dipeptide in a fragment condensation approach, where pre-synthesized peptide fragments are coupled together, can be a strategic alternative to the stepwise addition of single amino acids. nih.gov This can be particularly useful for long or complex peptides, potentially improving yields and minimizing side reactions. nih.gov
| Synthesis Strategy | Description | Key Features of this compound |
| Stepwise Solid-Phase Peptide Synthesis (SPPS) | Sequential addition of individual amino acids to a growing peptide chain on a solid support. | The Boc group provides temporary N-terminal protection, removed at each cycle. |
| Fragment Condensation | Coupling of pre-synthesized peptide fragments (like Boc-Leu-Val) in solution or on a solid support. | Can improve efficiency for difficult sequences and reduce cumulative synthetic errors. |
| Methodological Development | Synthesis of model peptides to test new reagents and protocols. | The Leu-Val motif provides a moderate steric challenge to test coupling efficiency. |
Exploration of Sequence-Specific Structural Motifs
The dipeptide sequence Leucyl-Valine plays a significant role in dictating the secondary structure of peptides. Both leucine (B10760876) and valine are β-branched amino acids, which have a high propensity to be found in β-sheet structures within proteins. nih.gov Their bulky, non-polar side chains contribute to the hydrophobic interactions that stabilize these sheet-like arrangements. Consequently, the incorporation of the Boc-Leu-Val unit into a peptide sequence is a rational strategy for researchers aiming to design and study peptides with a predisposition for forming β-sheets.
Rational Design of Peptide-Based Scaffolds and Frameworks
The inherent self-assembly properties of peptides, driven by non-covalent interactions such as hydrogen bonding and hydrophobic effects, make them excellent building blocks for the construction of well-defined nanoscale scaffolds and frameworks. mdpi.com this compound, with its hydrophobic character and defined stereochemistry, can be a key component in the rational design of these peptide-based biomaterials. nih.gov
By designing peptide sequences that include the Leu-Val motif, scientists can program the self-assembly process to form specific architectures like nanofibers, hydrogels, or vesicles. nih.gov For example, amphiphilic peptides, which contain distinct hydrophobic and hydrophilic domains, can self-assemble in aqueous environments to shield their hydrophobic parts from the water. mdpi.com The Boc-Leu-Val unit can serve as a potent hydrophobic block in such designs. The predictable nature of peptide self-assembly allows for the creation of scaffolds with tailored properties for applications in tissue engineering, drug delivery, and regenerative medicine. nih.gov The Boc protecting group can also influence the aggregation properties and can be removed post-assembly to trigger structural changes or expose a reactive N-terminus for further functionalization.
Derivatization Strategies for Functional Enhancement in Chemical Research
The this compound dipeptide can be chemically modified to create a diverse range of molecules with enhanced or novel functionalities. These derivatization strategies are crucial for developing new therapeutic agents, molecular probes, and research tools.
Chemical Modifications for Ligand Design and Interaction Studies
In the field of drug discovery, this compound can serve as a starting point or a key substructure for the design of new ligands that target specific biological receptors or enzymes. nih.gov By modifying the core dipeptide structure, researchers can perform structure-activity relationship (SAR) studies to understand the key molecular interactions responsible for biological activity. mdpi.comnih.gov
Modifications can include:
N-terminal modifications: After the removal of the Boc group, the free amine can be acylated with various carboxylic acids to introduce new functional groups.
C-terminal modifications: The C-terminal carboxylic acid can be converted to amides or esters to alter the charge and polarity of the molecule.
Side-chain modifications: While less common for leucine and valine, advanced synthetic methods can allow for modifications to their alkyl side chains.
Peptidomimetics: The peptide backbone itself can be altered to create peptidomimetics with improved stability against enzymatic degradation.
These modifications can influence the binding affinity, selectivity, and pharmacokinetic properties of the resulting ligands. For example, analogues of the neuropeptide L-prolyl-L-leucyl-glycinamide (PLG) have been synthesized to study their effects on dopamine (B1211576) receptors, demonstrating how modifications to a core peptide structure can alter biological activity. nih.gov
| Modification Site | Potential Derivatizations | Purpose in Ligand Design |
| N-terminus (after Boc removal) | Acylation, Alkylation | Explore interactions with receptor binding pockets, modulate solubility. |
| C-terminus | Amidation, Esterification | Alter charge, improve metabolic stability, enhance membrane permeability. |
| Peptide Backbone | Introduction of non-natural amino acids, altered peptide bonds | Increase resistance to proteolysis, constrain conformation. |
Principles of Prodrug Design based on this compound
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often through enzymatic cleavage. mdpi.com Peptide-based prodrugs utilize short peptide sequences as promoieties that can be cleaved by specific enzymes, such as proteases, that are often overexpressed in disease states like cancer.
The dipeptide sequence Leu-Val can serve as a substrate for certain proteases. Therefore, this compound can be used as a cleavable linker in prodrug design. In this strategy, a potent cytotoxic drug is attached to the C-terminus of the dipeptide. The Boc group protects the N-terminus during synthesis and can be retained or removed in the final prodrug design. The resulting conjugate is designed to be stable in circulation but is cleaved upon encountering the target enzyme, releasing the active drug specifically at the site of action, thereby increasing its therapeutic index and reducing systemic toxicity. Dipeptide linkers such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are well-established examples used in antibody-drug conjugates (ADCs), which are cleaved by lysosomal proteases like cathepsin B. The principles guiding the design of these linkers can be applied to the Leu-Val sequence, making this compound a relevant building block for the development of novel peptide-based prodrugs.
Evaluation of Chemical Stability in Defined Media
The chemical stability of this compound in various defined media is a critical factor for its successful application in peptide synthesis and biological assays. The Boc protecting group is known for its stability under neutral and basic conditions, while being readily cleavable under acidic conditions, a property that is fundamental to its utility in peptide synthesis.
The stability of dipeptides in aqueous solutions and cell culture media is a subject of significant research, particularly in the context of biopharmaceutical production where nutrient stability is paramount. While free amino acids like L-glutamine are prone to degradation, dipeptides offer enhanced stability. Studies on various dipeptides have shown that their stability is influenced by factors such as pH, temperature, and the specific amino acid residues involved.
For this compound, the primary pathway of non-enzymatic degradation in aqueous media is the hydrolysis of the peptide bond. This process is generally slow at neutral pH and physiological temperatures. The rate of hydrolysis can be influenced by the pH of the medium, with accelerated degradation observed under strongly acidic or basic conditions. The stability of the Boc group itself is also a consideration, as prolonged exposure to even mildly acidic conditions can lead to its premature removal.
To provide a clearer understanding of its stability profile, the following interactive data table summarizes hypothetical stability data for this compound under various conditions, based on general knowledge of peptide stability.
| Medium | pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) |
|---|---|---|---|---|
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 24 | 98 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 72 | 94 |
| DMEM Cell Culture Medium | 7.2 | 37 | 48 | 96 |
| Acidic Buffer | 3.0 | 25 | 4 | 85 (primarily due to Boc cleavage) |
| Alkaline Buffer | 9.0 | 25 | 24 | 92 |
Investigation of In Vitro Enzymatic Interactions and Hydrolysis Kinetics
The enzymatic stability of this compound is a crucial aspect, particularly when it is used in biological systems or for the synthesis of bioactive peptides that will be exposed to enzymes. The peptide bond between leucine and valine can be a substrate for various proteases and peptidases. The N-terminal Boc group can sterically hinder the approach of some enzymes, thereby conferring a degree of resistance to enzymatic degradation.
The rate of enzymatic hydrolysis is typically characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and it is an indicator of the enzyme's affinity for the substrate. A lower Km value suggests a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
While specific kinetic data for the enzymatic hydrolysis of this compound by a wide range of enzymes is not extensively documented in publicly available literature, we can infer its potential susceptibility based on the known substrate specificities of common proteases. For instance, peptidases with broad specificity, such as certain bacterial proteases or lysosomal enzymes like Cathepsin B, could potentially cleave the Leu-Val bond.
The following interactive data table presents hypothetical kinetic parameters for the hydrolysis of this compound by representative proteases to illustrate the potential enzymatic interactions.
| Enzyme | Source | Optimal pH | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|---|
| Trypsin | Bovine Pancreas | 8.0 | - | - | Low (cleaves after Lys/Arg) |
| Chymotrypsin | Bovine Pancreas | 7.8 | 5.2 | 0.8 | 154 |
| Pepsin | Porcine Stomach | 2.0 | 2.1 | 0.3 | 143 |
| Cathepsin B | Human Liver | 6.0 | 1.5 | 1.2 | 800 |
| Pronase | Streptomyces griseus | 7.5 | 0.8 | 5.6 | 7000 |
Applications in Peptidomimetic and Analogue Synthesis Research
This compound is a valuable precursor in the synthesis of peptidomimetics and peptide analogues, which are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability, bioavailability, and receptor selectivity. The dipeptide's defined stereochemistry and the presence of the versatile Boc protecting group allow for its incorporation into a wide range of modified peptide backbones and scaffolds.
One notable application is in the development of novel antimicrobial and antimalarial agents. A study detailed the synthesis of a series of dipeptide-carboxamide derivatives based on the Leu-Val motif. These compounds were designed to mimic naturally occurring antimicrobial peptides and were evaluated for their biological activity. The synthesis involved the coupling of this compound with various substituted anilines, followed by deprotection and further modifications. The resulting analogues demonstrated promising activity against various bacterial strains and the malaria parasite, highlighting the potential of the Leu-Val dipeptide as a scaffold for the development of new therapeutic agents.
Furthermore, this compound can be utilized in the synthesis of peptide analogues with modified backbones to enhance their resistance to enzymatic degradation. For example, the amide bond can be replaced with non-hydrolyzable isosteres, such as reduced amides or thioamides. The dipeptide serves as a starting point for these modifications, with the Boc group facilitating the necessary chemical transformations.
The incorporation of this compound into cyclic peptides is another area of active research. Cyclization can improve the conformational rigidity and metabolic stability of peptides, often leading to enhanced biological activity. The dipeptide can be incorporated into a linear precursor, which is then cyclized through various chemical strategies.
常见问题
Basic: How can researchers validate the purity of N-Boc-L-Leucyl-L-Valine during synthesis?
Answer:
Purity validation typically employs HPLC (High-Performance Liquid Chromatography) with UV detection at 210–220 nm for peptide bonds. For quantification, calibrate against a certified reference standard. NMR spectroscopy (1H and 13C) is critical for structural confirmation, particularly verifying Boc-group retention (δ ~1.4 ppm for tert-butyl protons) and amide bond integrity . Pre-synthesis planning should include solubility testing in solvents like DMF or DCM to optimize chromatographic conditions .
Basic: What experimental precautions are necessary for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood due to potential decomposition into nitrogen oxides or carbon monoxide under heat (>150°C) .
- Storage: Keep at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis .
Advanced: How can conflicting solubility data for this compound be resolved in peptide coupling reactions?
Answer:
Contradictions often arise from solvent polarity or pH variations. Follow this protocol:
Test solubility in a gradient of solvents (e.g., DMF, THF, acetonitrile) at 25°C.
Adjust pH using TFA (for acidic conditions) or DIEA (for basic conditions) to stabilize the zwitterionic form .
Validate via dynamic light scattering (DLS) to detect aggregation.
Cross-reference with literature using platforms like NIST Chemistry WebBook for solvent compatibility .
Advanced: What statistical frameworks are suitable for analyzing variability in this compound bioactivity assays?
Answer:
- NIH Guidelines: Use two-way ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates. Report p-values and effect sizes per NIH preclinical standards .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points.
- Power Analysis: Predefine sample sizes (n ≥ 6) to ensure 80% power for detecting ≥20% activity differences .
Basic: What spectroscopic techniques confirm the stability of this compound under varying temperatures?
Answer:
- FT-IR: Monitor amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bands for conformational changes.
- TGA/DSC: Assess thermal decomposition onset temperatures (TGA) and phase transitions (DSC).
- LC-MS: Detect hydrolysis byproducts (e.g., free L-Leucine-L-Valine) after accelerated stability testing (40°C/75% RH for 14 days) .
Advanced: How to design a study investigating this compound’s role in peptide-drug conjugate (PDC) delivery?
Answer:
Hypothesis: "this compound enhances PDC stability in serum compared to unprotected dipeptides."
Controls: Include Boc-deprotected analogs and scrambled sequences.
Metrics: Measure serum half-life via LC-MS/MS and cellular uptake via confocal microscopy with fluorophore-tagged PDCs.
Data Validation: Use blinded analysis and triplicate runs to minimize bias .
Basic: Which databases provide reliable crystallographic or thermodynamic data for this compound?
Answer:
- Primary Sources: Use the Cambridge Structural Database (CSD) for crystallography or NIST Chemistry WebBook for thermodynamic properties .
- Avoid: Uncurated platforms like . Cross-check data against peer-reviewed journals (e.g., J. Org. Chem.) .
Advanced: How to address discrepancies in reported bioactivity of this compound across cell lines?
Answer:
Replicate Experiments: Use ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) under standardized conditions (e.g., 10% FBS, 37°C/5% CO₂).
Control Variables: Normalize to housekeeping genes (e.g., GAPDH) and account for batch effects in reagents.
Meta-Analysis: Apply random-effects models to aggregate data from independent studies .
Basic: What are the ethical considerations for using this compound in animal studies?
Answer:
- IACUC Compliance: Follow ARRIVE 2.0 guidelines for reporting animal numbers, anesthesia, and euthanasia methods.
- Waste Disposal: Deactivate residual compound via incineration or alkaline hydrolysis (pH >12 for 24 hours) before disposal .
Advanced: How to optimize solid-phase synthesis protocols for this compound-containing peptides?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
